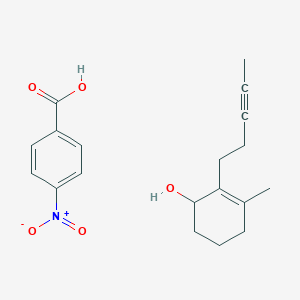
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid is a complex organic compound with a unique structure that combines both alkyne and cyclohexene functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid typically involves multi-step organic reactions. One common method involves the alkylation of cyclohexene derivatives followed by the introduction of the alkyne group through a Sonogashira coupling reaction. The final step often includes the nitration of benzoic acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium and copper are often employed to facilitate the coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The alkyne and cyclohexene groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often employed.
Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol: Lacks the nitrobenzoic acid moiety.
4-Nitrobenzoic acid: Lacks the alkyne and cyclohexene functionalities.
Uniqueness
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid is unique due to its combination of alkyne, cyclohexene, and nitrobenzoic acid functionalities
Propriétés
Numéro CAS |
93371-24-5 |
|---|---|
Formule moléculaire |
C19H23NO5 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
3-methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C12H18O.C7H5NO4/c1-3-4-5-8-11-10(2)7-6-9-12(11)13;9-7(10)5-1-3-6(4-2-5)8(11)12/h12-13H,5-9H2,1-2H3;1-4H,(H,9,10) |
Clé InChI |
FSAPICCFUCUKJO-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCC1=C(CCCC1O)C.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
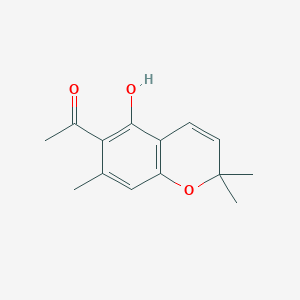
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
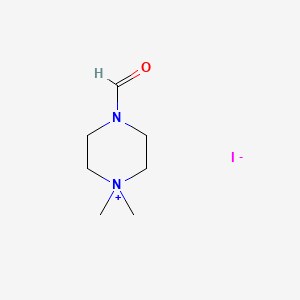
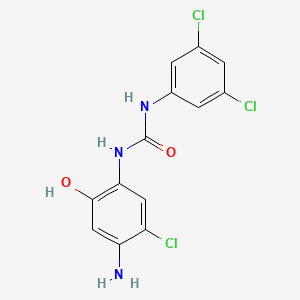

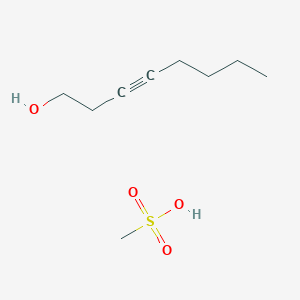
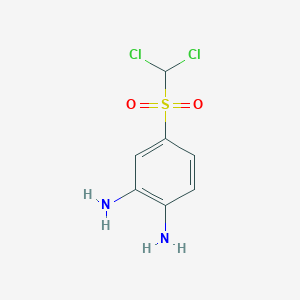
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)

![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
